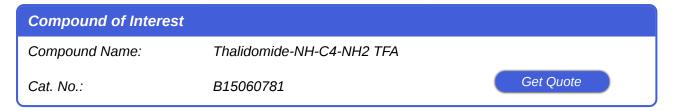


Application Notes and Protocols for BRD4 Degradation using a Thalidomide-Based PROTAC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the use of a PROTAC synthesized from **Thalidomide-NH-C4-NH2 TFA**, a linker-E3 ligase ligand conjugate that recruits the Cereblon (CRBN) E3 ligase, to degrade the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The specific PROTAC highlighted in these notes, PROTAC BRD2/BRD4 degrader-1 (HY-130612), incorporates the Thalidomide-NH-C4-NH2 moiety and demonstrates potent and selective degradation of BRD4 and its close homolog BRD2.

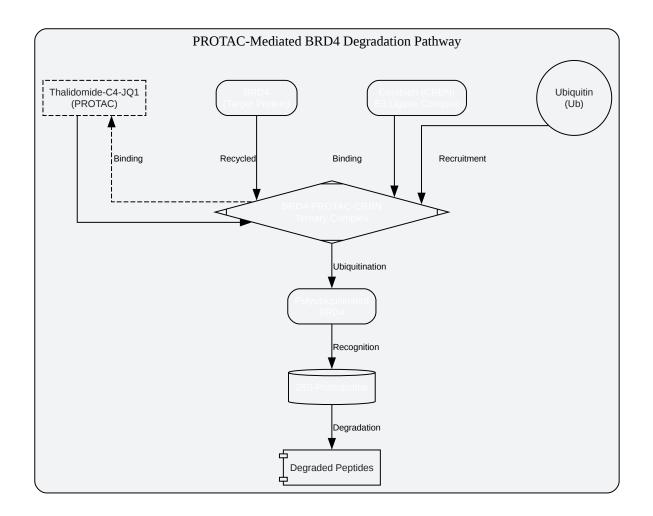




Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The degradation of BRD4 by a thalidomide-based PROTAC is a catalytic process initiated by the formation of a ternary complex between the PROTAC, the BRD4 protein, and the CRBN E3 ligase. This induced proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This cycle can then repeat, allowing a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.





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PROTAC-mediated degradation of BRD4.

Data Presentation

The following tables summarize the biological activity of PROTAC BRD2/BRD4 degrader-1, which is synthesized using a JQ1 warhead and the **Thalidomide-NH-C4-NH2 TFA** linker-ligand conjugate.



Table 1: In Vitro Degradation of BET Proteins by PROTAC BRD2/BRD4 degrader-1

Cell Line	Treatment Concentration	Incubation Time	Outcome	Reference
MV4-11	100 nM	≥8 hours	Efficient reduction of BRD4 protein levels.	[1][2]
MV4-11	10, 50, 100, 500 nM	18 hours	Selective degradation of BRD4 and BRD2 over BRD3.	[1][2]

Table 2: Anti-proliferative Activity of PROTAC BRD2/BRD4 degrader-1

Cell Line	Assay	IC50 / GI50	Reference
MV4-11 (Leukemia)	Cell Viability	12.25 nM	[2]
22RV1 (Prostate Cancer)	Cell Viability	0.081 μΜ	[1][2]
COLO-205 (Colon Cancer)	Cell Viability	0.1557 μΜ	[1][2]
TT (Thyroid Cancer)	Cell Viability	0.037451 μΜ	[1][2]
LOX IMVI (Melanoma)	Growth Inhibition	3.97 μΜ	[1]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative with an amine-terminated linker attached to a thalidomide derivative. This is analogous to the synthesis of PROTAC BRD2/BRD4 degrader-1.

Materials:



- JQ1-carboxylic acid
- Thalidomide-NH-C4-NH2 TFA
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
- N-Hydroxysuccinimide (NHS) or an equivalent activating agent
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- · High-Performance Liquid Chromatography (HPLC) for purification
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

- Activation of JQ1-carboxylic acid: Dissolve JQ1-carboxylic acid in anhydrous DMF. Add DCC and NHS (1.1 equivalents each) to the solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of JQ1.
- Coupling Reaction: In a separate flask, dissolve Thalidomide-NH-C4-NH2 TFA in anhydrous DMF. Add TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt and deprotonate the amine.
- Slowly add the activated JQ1-NHS ester solution to the Thalidomide-linker solution.
- Stir the reaction mixture at room temperature overnight.
- Work-up and Purification: Monitor the reaction by LC-MS. Once complete, filter the reaction
 mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and
 wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over
 anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

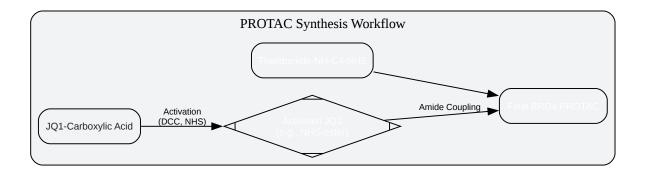




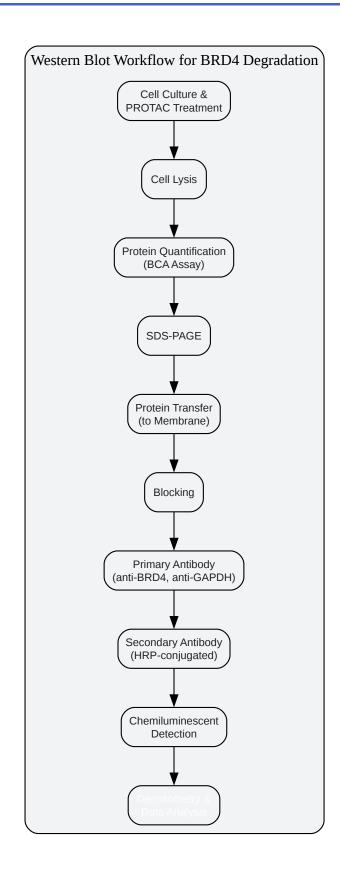


• Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.









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References

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